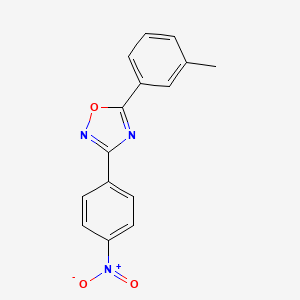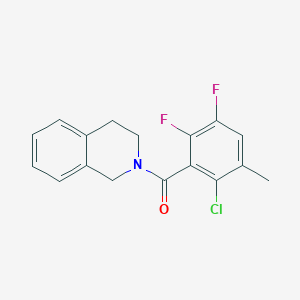
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific research community. It is a benzimidazole derivative that has been synthesized through various methods. This compound has been studied for its potential applications in different fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been studied for its potential applications in different fields of scientific research. Medicinal chemistry is one of the fields where this compound has been extensively studied. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. In biochemistry, it has been studied for its interactions with different biomolecules, such as enzymes and proteins.
作用機序
The mechanism of action of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities through different mechanisms. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been shown to exhibit different biochemical and physiological effects. For instance, it has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the inflammatory response. In addition, it has been shown to inhibit the replication of certain viruses, such as HIV, by interfering with their life cycle.
実験室実験の利点と制限
One of the advantages of using 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. One of the directions is the development of new derivatives with improved pharmacological activities and solubility. Another direction is the study of the interactions of this compound with different biomolecules, such as enzymes and proteins, to understand its mechanism of action. Furthermore, the study of the pharmacokinetics and toxicity of this compound is important for its potential use as a therapeutic agent. Finally, the development of new drug delivery systems for this compound can improve its bioavailability and efficacy.
合成法
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine can be synthesized through various methods. One of the most common methods is the reaction of 4-methylphenyl-1,2-diamine and 2-thienylmethyl bromide in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction results in the formation of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine as the final product.
特性
IUPAC Name |
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-14-4-7-16(8-5-14)22-13-21-18-11-15(6-9-19(18)22)20-12-17-3-2-10-23-17/h2-11,13,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGSSIAFHGUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)



![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)
